tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-8-6-5-7-11(12)15/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMPHHUJNNUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in the 2-bromophenoxy moiety undergoes nucleophilic substitution under basic conditions.
Reaction Conditions
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Reagents : Trimethylsilane derivatives (e.g., trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane), sodium bicarbonate (NaHCO₃).
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Solvent : Dichloromethane (CH₂Cl₂).
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Temperature : Room temperature (RT).
Mechanism : The bromine atom acts as a leaving group, replaced by a nucleophilic silane reagent. This reaction is facilitated by NaHCO₃, which aids in quenching the reaction and stabilizing intermediates .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Substitution | Trimethylsilane, NaHCO₃, CH₂Cl₂, RT | Silane-substituted derivative |
Deprotection of the Carbamate Group
The tert-butyl carbamate group is acid-labile and can be removed under acidic conditions to regenerate the free amine.
Reaction Conditions
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Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
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Solvent : Dichloromethane (CH₂Cl₂).
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Temperature : RT or elevated temperatures.
Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing the amine. This reaction is critical for accessing the unprotected amine for further derivatization.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Carbamate Deprotection | TFA or HCl, CH₂Cl₂, RT | N-[2-(2-phenoxymethyl)ethyl]amine |
Elimination Reactions
Under basic or acidic conditions, the compound may undergo elimination to form an alkene.
Reaction Conditions
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Reagents : Strong bases (e.g., potassium tert-butoxide) or acids (e.g., H₂SO₄).
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Temperature : Elevated temperatures.
Mechanism : Dehydration of the alcohol or adjacent proton abstraction leads to alkene formation. While not explicitly demonstrated for this compound, analogous systems suggest this pathway is feasible .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Elimination | Base/acid, elevated temperature | Alkene derivative |
Catalytic Cross-Coupling Reactions
The bromine atom enables participation in metal-catalyzed coupling reactions (e.g., Suzuki or Heck reactions).
Reaction Conditions
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Catalysts : Pd(0) catalysts.
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Ligands : Triphenylphosphine (PPh₃).
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Base : Sodium carbonate (Na₂CO₃).
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Solvent : Water/THF mixture.
Mechanism : The bromine is replaced by a coupling partner (e.g., boronic acid) via a palladium-catalyzed mechanism. This reaction is inferred from analogous systems but remains unverified for this compound .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Cross-Coupling | Pd catalyst, PPh₃, Na₂CO₃, H₂O/THF | Coupled aromatic derivative |
Research Findings and Trends
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Substitution Efficiency : Silane reagents demonstrate high reactivity under basic conditions, with reaction times typically ≤6 hours .
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Deprotection Selectivity : Acidic deprotection of the carbamate group is highly selective, avoiding side reactions with the bromine or ether groups.
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Thermal Stability : The compound remains stable under standard reaction conditions (RT, CH₂Cl₂), but elevated temperatures may promote elimination .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: C₉H₁₈BrNO₃. It features a tert-butyl group, a carbamate functional group, and a bromophenoxyethyl moiety. Its structure allows for interactions that are beneficial in medicinal applications, particularly as a prodrug or in the synthesis of bioactive molecules.
Medicinal Chemistry
The carbamate group is a crucial structural motif in many drugs. Research indicates that compounds containing carbamate functionalities exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties . The specific application of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate in drug design has been explored in several studies:
- Prodrug Development : The compound can serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients. Its stability and solubility characteristics make it suitable for formulation into various drug delivery systems .
- Synthesis of Bioactive Molecules : The bromophenoxyethyl moiety can be utilized to synthesize derivatives with enhanced biological activity. For instance, modifications to the bromine substituent can lead to compounds with improved efficacy against specific targets .
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| Carbamate A | Anti-inflammatory | |
| Carbamate B | Antiviral |
Table 2: Synthesis Pathways for Carbamates
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct acylation | Room temperature, 24 hours | 75 | |
| Modified Hofmann rearrangement | In presence of zinc(II) triflate | 85 |
Case Study 1: Antitumor Activity
A study conducted on the antitumor properties of carbamate derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Prodrug Formulation
Research into the formulation of prodrugs using this compound revealed improved pharmacokinetic profiles when compared to traditional formulations. This study emphasized the importance of structural modifications in enhancing drug delivery and efficacy .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety enhances the compound’s binding affinity and specificity for certain biological targets. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate and analogous carbamates:
Structural and Functional Analysis
Halogen vs. Non-Halogenated Derivatives The 2-bromophenoxy group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs (e.g., tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate, CAS 1698773-22-6 ). Bromine’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, making it advantageous in Suzuki-Miyaura or Ullmann couplings .
Positional Isomerism
- The para-bromo isomer (CAS 1593201-17-2) lacks the steric hindrance of the ortho-substituted bromine, enabling easier access to the aromatic ring for further functionalization .
Substituent Effects on Reactivity
- Cyclopropyl substitution (CAS 1208368-19-7) introduces steric bulk, which may slow reaction kinetics in nucleophilic substitutions but enhance metabolic stability in drug candidates .
- Acetylsulfanyl groups (CAS 954376-24-0) introduce thiol reactivity, enabling disulfide bond formation or metal coordination, which is absent in the target compound .
Biological Activity
Tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in drug development and enzyme inhibition studies. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : Approximately 314.22 g/mol
- Key Functional Groups :
- Carbamate group, which is known for its ability to form covalent bonds with enzymes.
- Bromophenoxy moiety that enhances binding affinity and specificity towards biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's carbamate group can covalently bond with active site residues of enzymes, leading to inhibition of their activity. The presence of the bromophenoxyethyl moiety increases the compound’s binding affinity, allowing for selective interactions with specific biological targets.
Enzyme Inhibition Studies
Research indicates that this compound is used in biochemical assays to study enzyme inhibition. Its ability to interact with active sites makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, studies have shown that it can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission.
Drug Development Potential
The unique structure of this compound positions it as a promising candidate for drug development. Its selective binding properties could be exploited in designing enzyme inhibitors or receptor modulators for various therapeutic applications, particularly in treating conditions related to enzyme dysfunction.
Case Study 1: Enzyme Interaction
In a study focusing on enzyme interactions, this compound was evaluated for its inhibitory effects on AChE. The results demonstrated a significant decrease in enzyme activity at concentrations as low as 100 nM, indicating its potential as a therapeutic agent against diseases characterized by cholinergic dysfunction .
Case Study 2: Pharmacological Screening
Another study explored the pharmacological properties of this compound by screening its effects on various receptor types. The findings revealed that it acted as a selective antagonist at certain neuropeptide receptors, showcasing its versatility in modulating biological pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈BrNO₂ | Bromine at para position | Different reactivity profile |
| Tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈ClNO₂ | Chlorine substitution | Lower reactivity than bromine |
| Tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈BrNO₂ | Bromine at meta position | Altered binding properties |
The comparative analysis highlights how variations in halogen substitution can significantly affect the reactivity and biological activity of carbamate derivatives.
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate?
The compound is typically synthesized via sequential protection and coupling reactions. A general approach involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to an amine precursor (e.g., 2-(2-bromophenoxy)ethylamine) under basic conditions using di-tert-butyl dicarbonate (Boc₂O) .
- Coupling reactions : Alkylation or nucleophilic substitution to attach the bromophenoxyethyl moiety. For example, reacting Boc-protected intermediates with 2-bromophenol derivatives in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .
- Purification : Flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is used to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc group integrity. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm, and aromatic protons from the bromophenoxy group resonate between 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₄H₁₈BrNO₃: calculated [M+H]⁺ 344.0512) and rule out impurities .
- HPLC : Reverse-phase chromatography to assess purity (>95% is typical for research-grade material) .
Q. How should this compound be stored to ensure stability in laboratory settings?
Q. What solvent systems are optimal for its solubility in reaction setups?
The compound is soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Ethyl acetate is suitable for extraction and chromatography . Avoid protic solvents (e.g., water, alcohols) to prevent Boc cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the bromophenoxyethyl moiety to the carbamate core?
- Catalyst screening : Test bases like NaH (for alkylation) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature control : Reactions often proceed at 50–60°C in DMF, but lower temperatures (20–25°C) may reduce side reactions .
- Stoichiometry : Use 1.2–1.5 equivalents of the bromophenoxy reagent to drive the reaction to completion while minimizing excess reagent .
Q. What mechanistic insights exist for the cleavage of the Boc group under acidic conditions?
- Kinetic studies : Monitor Boc removal via HCl/dioxane (4 M) using TLC or in situ IR to track carbamate decomposition. The reaction follows first-order kinetics, with half-lives dependent on acid concentration .
- Isotopic labeling : Use ¹⁸O-labeled Boc groups to study hydrolysis pathways via mass spectrometry .
Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., bromine’s susceptibility to SNAr reactions) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
Q. How should researchers resolve contradictory data regarding the compound’s stability in acidic vs. basic conditions?
- Comparative stability assays : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) buffers at 25°C, monitoring degradation via HPLC. Evidence suggests the Boc group is stable in mild bases but hydrolyzes rapidly in strong acids .
- Arrhenius studies : Determine activation energy for degradation under varying conditions to establish shelf-life guidelines .
Q. What forced degradation studies are recommended to identify decomposition pathways?
Q. What strategies exist for resolving enantiomers if chirality is introduced during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
